6-(Bromomethyl)-3'-methoxy-[1,1'-biphenyl]-3-carbonitrile
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Overview
Description
6-(Bromomethyl)-3’-methoxy-[1,1’-biphenyl]-3-carbonitrile is an organic compound with a complex structure that includes a bromomethyl group, a methoxy group, and a carbonitrile group attached to a biphenyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-3’-methoxy-[1,1’-biphenyl]-3-carbonitrile typically involves the bromination of a suitable biphenyl precursor. One common method involves the reaction of 2-R-4’-methyl biphenyl with brominating agents such as sodium bromate and sodium bromide in the presence of a solvent like methylene dichloride . The reaction is carried out at elevated temperatures, followed by post-processing steps such as extraction and recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of brominating agents and solvents, as well as the control of reaction parameters, are crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(Bromomethyl)-3’-methoxy-[1,1’-biphenyl]-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Coupling Reactions: The biphenyl backbone allows for coupling reactions, which can be used to create more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation and reduction can modify the functional groups present in the compound.
Scientific Research Applications
6-(Bromomethyl)-3’-methoxy-[1,1’-biphenyl]-3-carbonitrile has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.
Medicinal Chemistry: It can be used in the design and synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound’s interactions with biological molecules can be studied to understand its potential biological activity.
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)-3’-methoxy-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The methoxy and carbonitrile groups can influence the compound’s reactivity and binding affinity to various targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(bromomethyl)biphenyl: This compound has two bromomethyl groups attached to the biphenyl backbone and is used in similar applications.
2-Bromo-6-(bromomethyl)-1,1’-biphenyl: Another related compound with bromomethyl groups, used in organic synthesis.
Uniqueness
6-(Bromomethyl)-3’-methoxy-[1,1’-biphenyl]-3-carbonitrile is unique due to the presence of the methoxy and carbonitrile groups, which provide additional functionalization options and influence the compound’s reactivity and properties. This makes it a versatile building block in organic synthesis and materials science.
Properties
Molecular Formula |
C15H12BrNO |
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Molecular Weight |
302.16 g/mol |
IUPAC Name |
4-(bromomethyl)-3-(3-methoxyphenyl)benzonitrile |
InChI |
InChI=1S/C15H12BrNO/c1-18-14-4-2-3-12(8-14)15-7-11(10-17)5-6-13(15)9-16/h2-8H,9H2,1H3 |
InChI Key |
JIOXAYVJWXFSFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C=CC(=C2)C#N)CBr |
Origin of Product |
United States |
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